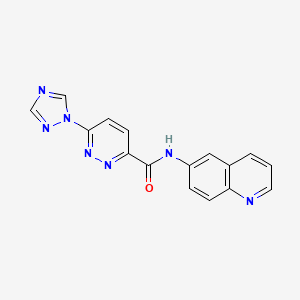
N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, also known as QTPC, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. QTPC is a heterocyclic compound that contains a quinoline ring, a triazole ring, and a pyridazine ring. It has a molecular formula of C20H13N7O and a molecular weight of 379.37 g/mol.
Wissenschaftliche Forschungsanwendungen
Coordination Behaviour and Cytotoxicity
- Research on carboxamide palladium(II) complexes, including N-(quinolin-8-yl)quinoline-2-carboxamide derivatives, has shown their potential in medicinal chemistry due to their coordination behaviour, substitution kinetics, and interactions with DNA/BSA. These compounds exhibit potent cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents (Omondi et al., 2021).
Antimicrobial Activity
- Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for antimicrobial activity. Some of these compounds showed good to moderate activity against a variety of microorganisms, highlighting their potential in developing new antimicrobial agents (Özyanik et al., 2012).
Dyeing Polyester Fibers and Biological Activities
- Novel heterocyclic aryl monoazo organic compounds, including those with a selenopheno[2,3-b]pyridazine-2-carboxamide structure, have been synthesized for dyeing polyester fabrics. These compounds exhibit antioxidant, antitumor, and antimicrobial activities, suggesting their potential in creating sterile and biologically active fabrics (Khalifa et al., 2015).
Corrosion Inhibition
- Carboxamide derivatives have been studied as corrosion inhibitors for mild steel protection in hydrochloric acid solution. The study shows that these compounds act via adsorption at the metal/solution interface, indicating their potential application in corrosion protection (Erami et al., 2019).
Antiviral Activity
- Quinoline tricyclic derivatives have been designed, synthesized, and evaluated for their antiviral activity against RNA-dependent RNA polymerase inhibitors. Some derivatives showed activity against BVDV, indicating their potential use in antiviral therapy (Carta et al., 2011).
Eigenschaften
IUPAC Name |
N-quinolin-6-yl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7O/c24-16(14-5-6-15(22-21-14)23-10-17-9-19-23)20-12-3-4-13-11(8-12)2-1-7-18-13/h1-10H,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDOKEFWMFFOHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2374138.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2374139.png)
![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)
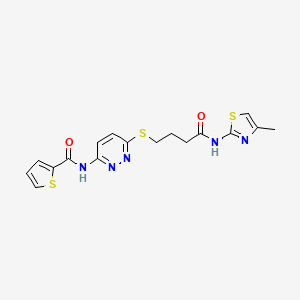
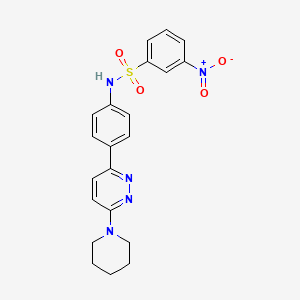
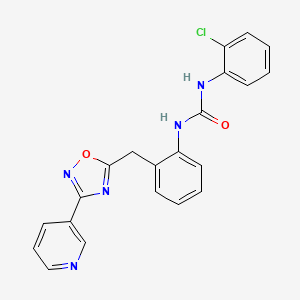
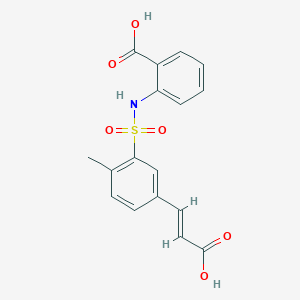
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)
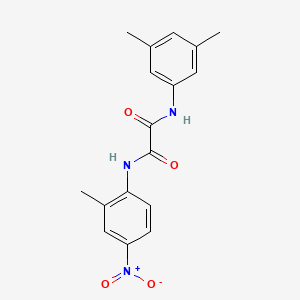
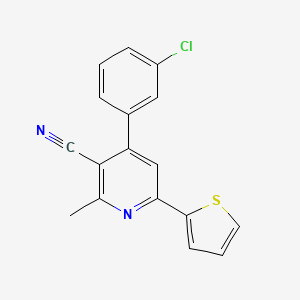
![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2374154.png)
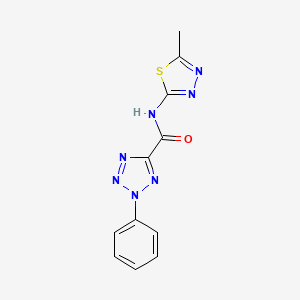
![N-(2,3-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2374158.png)
![N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374160.png)